4-Chloro-3-fluorobenzyl alcohol
Overview
Description
4-Chloro-3-fluorobenzyl alcohol is an organic compound with the molecular formula C7H6ClFO It is a benzyl alcohol derivative where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively
Mechanism of Action
Mode of Action
Benzyl alcohols can undergo various reactions, including nucleophilic substitution and oxidation . The presence of the chlorine and fluorine atoms on the benzyl alcohol may influence its reactivity and interaction with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-fluorobenzyl alcohol . Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-chloro-3-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 4-chloro-3-fluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of the alcohol can lead to the formation of 4-chloro-3-fluorotoluene.
Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: 4-Chloro-3-fluorobenzaldehyde.
Reduction: 4-Chloro-3-fluorotoluene.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
4-Chloro-3-fluorobenzyl alcohol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.
Industry: Used in the production of specialty chemicals and materials with desired physical and chemical properties.
Comparison with Similar Compounds
4-Chloro-3-fluorobenzaldehyde: An oxidation product of 4-chloro-3-fluorobenzyl alcohol.
4-Chloro-3-fluorotoluene: A reduction product of this compound.
3-Chloro-4-fluorobenzyl alcohol: A positional isomer with chlorine and fluorine atoms at different positions on the benzene ring.
Uniqueness: this compound is unique due to the specific positioning of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable intermediate in the synthesis of various compounds with tailored properties.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAFLVNESBTMPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378592 | |
Record name | 4-Chloro-3-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202925-10-8 | |
Record name | 4-Chloro-3-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202925-10-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.